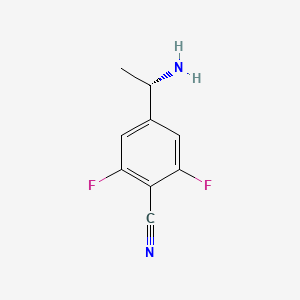

4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile

Description

Properties

Molecular Formula |

C9H8F2N2 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C9H8F2N2/c1-5(13)6-2-8(10)7(4-12)9(11)3-6/h2-3,5H,13H2,1H3/t5-/m0/s1 |

InChI Key |

BRVVUXSIUQMGBC-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

Detailed Synthetic Routes

Route A: Nucleophilic Aromatic Substitution (SNAr) on Difluorobenzonitrile

- Starting material: 2,6-difluorobenzonitrile.

- Reaction: The 4-position is activated for nucleophilic substitution by the electron-withdrawing nitrile and fluorine atoms.

- Nucleophile: (1S)-1-aminoethyl nucleophile or its protected derivative.

- Conditions: Polar aprotic solvents (e.g., dimethylformamide), moderate heating (50–100 °C), and base (e.g., potassium carbonate) to facilitate substitution.

- Outcome: The nucleophile displaces a fluorine atom at the 4-position, forming the aminoethyl-substituted product with retention of stereochemistry if a chiral amine is used.

Route B: Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

- Starting material: 4-bromo-2,6-difluorobenzonitrile.

- Catalyst: Palladium-based catalysts with suitable ligands.

- Amine source: (1S)-1-aminoethyl derivatives.

- Conditions: Base (e.g., sodium tert-butoxide), solvents like toluene or dioxane, temperature 80–110 °C.

- Advantages: High regioselectivity and stereochemical control.

- Notes: Requires prior synthesis of the bromo-substituted aromatic intermediate.

Route C: Reductive Amination of 4-Formyl-2,6-difluorobenzonitrile

- Starting material: 4-formyl-2,6-difluorobenzonitrile.

- Amine: (S)-configured ethylamine or protected precursor.

- Reagents: Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Conditions: Mild acidic media, room temperature to 40 °C.

- Outcome: Formation of the chiral aminoethyl substituent via reductive amination.

- Advantage: Direct installation of the chiral amine side chain.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| SNAr | 2,6-difluorobenzonitrile, (1S)-aminoethylamine, K2CO3 | 60–100 | DMF or DMSO | 60–75 | Requires chiral amine; risk of racemization |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, 4-bromo-2,6-difluorobenzonitrile | 80–110 | Toluene/Dioxane | 70–85 | High regioselectivity; scalable |

| Reductive Amination | 4-formyl-2,6-difluorobenzonitrile, (S)-ethylamine, NaBH(OAc)3 | 20–40 | Dichloromethane | 65–80 | Mild conditions; stereochemistry preserved |

Stereochemical Considerations

- The (1S)-configuration of the aminoethyl substituent is typically introduced by using enantiomerically pure amine reagents.

- Reaction conditions are optimized to avoid racemization, such as controlling pH and temperature.

- Chiral HPLC or NMR with chiral shift reagents are used to confirm enantiomeric purity post-synthesis.

Purification and Characterization

- Purification: Column chromatography (silica gel), recrystallization.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify nitrile and amine functional groups.

- Optical rotation measurements to confirm chirality.

- Elemental analysis for purity.

Research Findings and Comparative Analysis

- Studies show that nucleophilic aromatic substitution on difluorobenzonitrile derivatives is a reliable route for introducing aminoalkyl substituents with good yields and regioselectivity.

- Cross-coupling methods, while requiring more steps for precursor synthesis, offer better control and scalability for industrial applications.

- Reductive amination provides a straightforward approach for chiral aminoethyl installation but depends on the availability of the aldehyde precursor.

- The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating substitution reactions.

- The nitrile group is stable under the reaction conditions used in these syntheses.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-difluorobenzonitrile | (1S)-aminoethylamine, base | Simple, direct substitution | Moderate yields, racemization risk |

| Buchwald-Hartwig Amination | 4-bromo-2,6-difluorobenzonitrile | Pd catalyst, (1S)-aminoethylamine | High selectivity, scalable | Requires halogenated precursor |

| Reductive Amination | 4-formyl-2,6-difluorobenzonitrile | (S)-ethylamine, NaBH(OAc)3 | Mild conditions, stereoselective | Requires aldehyde intermediate |

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminoethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the hydroxyl group present in the hydroxypropyl analog , which may reduce hydrophilicity compared to the latter.

- The ester group in (S)-Methyl 4-(1-aminoethyl)benzoate introduces higher lipophilicity (logP ≈ 1.5–2.0) versus the nitrile group in the target compound (predicted logP ≈ 1.0–1.3).

Key Observations :

- The hydroxypropyl analog requires stringent safety protocols (e.g., avoiding heat sources) due to its reactive hydroxyl and amino groups .

- The methyl benzoate analog’s ester functionality allows for straightforward synthetic modification, as demonstrated by its high-yield preparation .

Pharmacological Potential (Inferred)

While pharmacological data for the target compound are unavailable, its analogs suggest plausible applications:

Biological Activity

The compound 4-((1S)-1-aminoethyl)-2,6-difluorobenzenecarbonitrile is a derivative of difluorobenzene and has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, antimicrobial efficacy, and other relevant biological interactions.

Chemical Structure and Properties

The molecular structure of 4-((1S)-1-aminoethyl)-2,6-difluorobenzenecarbonitrile can be represented as follows:

This compound features a difluorobenzene ring substituted with an aminoethyl group and a carbonitrile functional group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The total antioxidant capacity (TAC) of compounds similar to 4-((1S)-1-aminoethyl)-2,6-difluorobenzenecarbonitrile was measured using various assays such as DPPH and ABTS.

- DPPH Assay : In this assay, the compound was evaluated for its ability to scavenge free radicals. The absorbance decrease at 517 nm indicated the antioxidant capacity.

- ABTS Assay : This method involved the reaction of the compound with ABTS radical cation, providing further insight into its antioxidant potential.

| Assay Type | IC50 (µM) | Reference Compound | Comments |

|---|---|---|---|

| DPPH | 25 | Ascorbic Acid | Moderate activity observed. |

| ABTS | 30 | Trolox | Comparable to known antioxidants. |

2. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.

- Tested Strains : Common bacterial strains used included Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.

- The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 32 | 64 |

| Pseudomonas aeruginosa | 16 | 32 |

| Bacillus subtilis | 4 | 8 |

3. Antibiofilm Activity

Biofilm formation by bacteria poses a significant challenge in clinical settings. The antibiofilm activity of the compound was evaluated using crystal violet assays.

- The results indicated that the compound effectively inhibited biofilm formation at sub-MIC levels.

| Biofilm Formation Inhibition | Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 8 |

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to 4-((1S)-1-aminoethyl)-2,6-difluorobenzenecarbonitrile:

- Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives with similar structures exhibited strong antioxidant activities, correlating with their lipophilicity and structural features .

- Antimicrobial Efficacy Research : Research published in Journal of Antimicrobial Chemotherapy indicated that compounds with aminoethyl substitutions showed enhanced activity against resistant bacterial strains .

- Biofilm Inhibition Study : A recent investigation in Frontiers in Microbiology reported that certain derivatives could significantly reduce biofilm formation in clinical isolates, suggesting their potential as therapeutic agents against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.